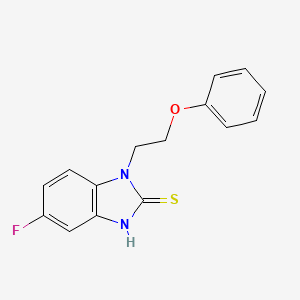![molecular formula C16H18N4O2 B2489007 (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one CAS No. 2210222-30-1](/img/structure/B2489007.png)
(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving furan and azabicyclooctane units typically involves multistep synthetic routes that can include cycloaddition reactions, ring-closure strategies, and functional group transformations. For instance, the synthesis of tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones from methyl- and alkenyl-substituted furans via reaction with pentachloroacetone demonstrates the complexity and creativity required in constructing such molecules (Sendelbach et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds containing azabicyclooctane and furan units is characterized by significant conformational complexity due to the presence of multiple rings and heteroatoms. This complexity can affect the molecule's reactivity and interaction with biological targets. Structural analysis often involves spectroscopic techniques and computational methods to determine conformational preferences and electronic properties.
Chemical Reactions and Properties
Compounds like "(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one" can undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, owing to the presence of reactive functional groups. For example, the synthesis and transformations of 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones highlight the reactivity of such systems under different conditions (Sendelbach et al., 1999).
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
The compound (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one features furan and triazole groups, which are crucial in medicinal chemistry. The furan group is integral in bioactive molecules, and furanyl derivatives have been explored for their potential in drug design, specifically targeting antiviral, antitumor, and antimycobacterial activities (Ostrowski, 2022). The triazole ring is a five-membered heterocyclic compound with diverse structural variations. Its derivatives have been studied extensively due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties (Ferreira et al., 2013).
Synthetic Chemistry and Material Science
In synthetic chemistry, 1,2,3-triazoles serve as key scaffolds and have applications in various fields such as drug discovery, bioconjugation, and material science. The stability of triazole rings to hydrolysis and their participation in hydrogen bonding and dipole-dipole interactions make them attractive for creating compounds with specific biological targets (Kaushik et al., 2019). Additionally, the synthesis of 1,4-disubstituted 1,2,3-triazoles using copper-catalyzed azide-alkyne cycloadditions (CuAAC) has been highlighted as a key click reaction in click chemistry, offering high selectivity, wide scope, and high yields, important for the development of new drugs (de Souza et al., 2019).
Corrosion Inhibition and Material Protection
1,2,3-Triazole derivatives, including 1,4-disubstituted derivatives, are known for their effectiveness as corrosion inhibitors for various metals and alloys. These compounds are non-toxic, environmentally friendly, and exhibit good efficiency in protecting metal surfaces from corrosion, making them valuable in industries dealing with metals and alloys (Hrimla et al., 2021).
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(6-5-15-2-1-9-22-15)20-12-3-4-13(20)11-14(10-12)19-8-7-17-18-19/h1-2,5-9,12-14H,3-4,10-11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZVWMCQDXRWHA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2488930.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)

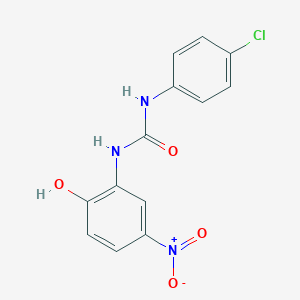
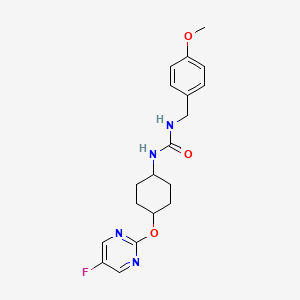
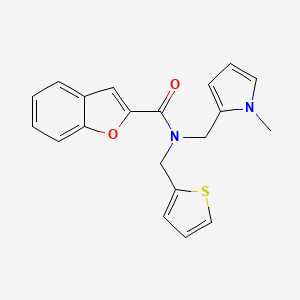
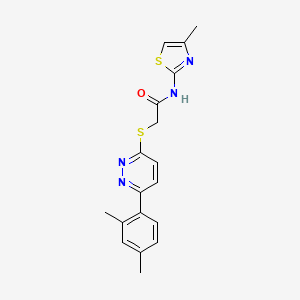

![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)

